Tert-butyl 3-(but-3-ynylamino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(but-3-ynylamino)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(but-3-ynylamino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with but-3-ynylamine. One common method includes the use of tert-butyl 3-iodoazetidine-1-carboxylate as a starting material, which undergoes a substitution reaction with but-3-ynylamine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(but-3-ynylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne group to an alkene or alkane.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the tert-butyl group or the but-3-ynylamino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Tert-butyl 3-(but-3-ynylamino)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of tert-butyl 3-(but-3-ynylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-ethynylazetidine-1-carboxylate
- Tert-butyl 3-aminoazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(but-3-ynylamino)azetidine-1-carboxylate is unique due to the presence of the but-3-ynylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of compounds with specific biological activities, setting it apart from other azetidine derivatives.
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
tert-butyl 3-(but-3-ynylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-13-10-8-14(9-10)11(15)16-12(2,3)4/h1,10,13H,6-9H2,2-4H3 |
InChI Key |
YNIJPYWLGUIXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCC#C |
Origin of Product |
United States |
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